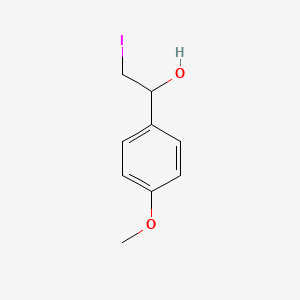

2-Iodo-1-(4-methoxyphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11IO2 |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

2-iodo-1-(4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11IO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |

InChI Key |

ZGWJBCXUYYXJKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CI)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 1 4 Methoxyphenyl Ethan 1 Ol

Direct Iodohydroxylation Approaches for Olefin Functionalization

Direct iodohydroxylation involves the simultaneous addition of an iodine atom and a hydroxyl group across the double bond of an alkene. This transformation is a powerful tool for the synthesis of iodohydrins from readily available olefins like 4-methoxystyrene (B147599).

Reagent-Based Iodohydroxylation Strategies (e.g., NH4I and Oxone systems)

A notable and environmentally conscious method for the synthesis of vicinal iodohydrins utilizes a system composed of ammonium (B1175870) iodide (NH₄I) and Oxone (2KHSO₅·KHSO₄·K₂SO₄) researchgate.net. This approach avoids the use of heavy metal catalysts and harsh reagents. In this system, Oxone acts as a potent oxidant, converting the iodide ion from NH₄I into an electrophilic iodine species, likely hypoiodous acid (HOI) or a related equivalent, in situ. This electrophilic iodine species is then attacked by the electron-rich double bond of 4-methoxystyrene.

The reaction is typically carried out in a mixed solvent system, such as acetonitrile-water, at room temperature, making it a practical and mild procedure researchgate.net. The general scheme for this reaction is as follows:

Reaction Scheme:

Starting Material: 4-Methoxystyrene

Reagents: NH₄I, Oxone

Solvent: CH₃CN:H₂O

Product: 2-Iodo-1-(4-methoxyphenyl)ethan-1-ol

This method is part of a broader class of reactions that use a halide source and an oxidant to generate a reactive electrophilic halogen species for the functionalization of alkenes organic-chemistry.org.

Chemo-, Regio-, and Stereoselective Considerations in Iodohydroxylation

The iodohydroxylation of styrenes, including 4-methoxystyrene, is characterized by high levels of selectivity.

Regioselectivity: The reaction follows Markovnikov's rule, where the electrophilic iodine atom adds to the less substituted carbon of the double bond, and the nucleophilic hydroxyl group adds to the more substituted carbon, which is the benzylic position researchgate.net. This selectivity is driven by the formation of a more stable carbocation-like intermediate at the benzylic position, which is stabilized by the adjacent phenyl ring. The electron-donating methoxy (B1213986) group in the para position of 4-methoxystyrene further enhances the stability of this positive charge, strongly favoring the formation of the benzylic alcohol nih.govd-nb.inforsc.org. The mechanism proceeds through a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by water occurs at the more electrophilic benzylic carbon, leading to the observed regioselectivity mdpi.com.

Stereoselectivity: The reaction typically proceeds with anti-stereoselectivity researchgate.netorganic-chemistry.org. This is a consequence of the reaction mechanism, where the nucleophile (water) attacks the three-membered iodonium ion intermediate from the side opposite to the iodine bridge. This results in the iodine and hydroxyl groups being on opposite faces of the original double bond in the final product.

Chemoselectivity: The NH₄I/Oxone system shows good chemoselectivity for the olefinic double bond, even in the presence of other potentially reactive functional groups researchgate.net.

Solvent Effects and Reaction Parameter Optimization in Iodohydroxylation

The choice of solvent plays a critical role in the outcome of iodohydroxylation reactions. A mixture of an organic solvent and water is often employed to ensure the solubility of both the organic substrate (4-methoxystyrene) and the inorganic reagents (NH₄I and Oxone) researchgate.net. Acetonitrile (CH₃CN) is a common co-solvent, and a 1:1 ratio of CH₃CN:H₂O has been found to be effective researchgate.netacs.org.

In some systems, the solvent can also act as a reactant or a mediator. For instance, dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent, an oxidant, and an oxygen source in certain iodohydroxylation protocols researchgate.net. However, for the NH₄I/Oxone system, the primary role of the solvent is to facilitate the reaction between the olefin and the in situ generated electrophilic iodine species.

Optimization of reaction parameters such as temperature and reaction time is also important. Many modern iodohydroxylation methods, including the NH₄I/Oxone system, are efficient at room temperature, which is advantageous for preventing side reactions and for practical laboratory use researchgate.net.

Electrochemical Synthesis Pathways for Iodohydrins

Electrochemical methods offer a green and sustainable alternative to traditional reagent-based synthesis. Electrosynthesis can often be performed under mild conditions without the need for chemical oxidants, as the electrode serves as the oxidant researchgate.netgre.ac.uk.

Principles and Mechanistic Aspects of Electrochemical Halohydrin Formation

The electrochemical synthesis of iodohydrins from olefins like 4-methoxystyrene is based on the anodic oxidation of a halide species to generate an electrophilic halogenating agent researchgate.net. In the case of iodohydrin formation, iodide ions (I⁻), typically from a salt like ammonium iodide, are oxidized at the anode to generate iodine (I₂) or a related electrophilic species researchgate.netrsc.org.

The general mechanism involves the following steps:

Anodic Oxidation of Iodide: I⁻ is oxidized at the anode to form I₂ or another active iodine species.

Electrophilic Attack: The generated electrophilic iodine attacks the double bond of the alkene (4-methoxystyrene) to form a cyclic iodonium ion intermediate.

Nucleophilic Attack: A nucleophile, in this case, water present in the reaction medium, attacks the iodonium ion. As with the chemical methods, this attack occurs at the more substituted carbon (the benzylic position) and from the opposite face of the iodine bridge, leading to anti-stereochemistry.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final iodohydrin product.

This process allows for the controlled generation of the reactive halogenating species, often with high atom economy and without the production of stoichiometric amounts of chemical waste rsc.org.

Anodic Oxidation and Iodide Ion Activation in Synthesis

The key to the electrochemical synthesis of this compound is the efficient anodic oxidation of the iodide ion. This can be achieved in an undivided electrochemical cell, which simplifies the experimental setup researchgate.net. The use of inexpensive and non-toxic iodide sources like ammonium iodide makes this method economically and environmentally attractive researchgate.net.

The process does not require external hazardous oxidants or metal catalysts. The electrode material and the applied potential are the key parameters that control the reaction. By carefully controlling the electrochemical conditions, the generation of the electrophilic iodine species can be modulated to achieve high yields and selectivities for the desired iodohydrin product researchgate.net.

The table below summarizes the key features of the discussed synthetic methodologies.

| Feature | Reagent-Based (NH₄I/Oxone) | Electrochemical |

| Iodine Source | Ammonium Iodide (NH₄I) | Ammonium Iodide (NH₄I) |

| Oxidant | Oxone | Anode (Electricity) |

| Key Intermediate | Iodonium ion | Iodonium ion |

| Regioselectivity | Markovnikov | Markovnikov |

| Stereoselectivity | anti-addition | anti-addition |

| Typical Solvents | CH₃CN:H₂O | Acetonitrile with water |

| Advantages | Mild conditions, no metal catalyst, environmentally benign | Sustainable, no chemical oxidant, high atom economy |

Specific Electrochemical Protocols for the Formation of this compound

The electrochemical synthesis of this compound represents a green and efficient alternative to traditional chemical methods. This approach circumvents the need for stoichiometric chemical oxidizing agents by using electrons to generate the active iodinating species in situ from simple and inexpensive iodide salts. mdpi.com The general strategy involves the anodic oxidation of an iodide source in the presence of 4-methoxystyrene in an aqueous medium.

The core of the process is the electrochemical oxidation of iodide ions (I⁻) at the anode. Depending on the applied potential and the pH of the medium, different reactive iodine species can be generated, such as molecular iodine (I₂) or hypoiodous acid (HIO). mdpi.com These electrophilic species then react with the electron-rich double bond of 4-methoxystyrene. The subsequent attack by a water molecule, acting as a nucleophile, leads to the formation of the target iodohydrin with high regioselectivity.

Key parameters for a successful electrochemical synthesis include the choice of anode material, supporting electrolyte, solvent system, and the applied potential or current density. Carbon-based electrodes, such as glassy carbon or graphite, are often employed for the oxidation of halides. mdpi.com The reaction is typically conducted in a mixed solvent system, like acetonitrile/water, to ensure the solubility of both the organic substrate and the inorganic iodide salt.

Table 1: Typical Parameters for Electrochemical Iodohydrin Formation

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Anode | Glassy Carbon, Graphite | Provides an inert surface for the oxidation of iodide. |

| Cathode | Platinum, Graphite | Site of the reduction reaction (e.g., proton reduction). |

| Iodide Source | KI, NaI | Provides the iodine atom for the iodohydrin. |

| Substrate | 4-Methoxystyrene | The alkene to be functionalized. |

| Solvent | Acetonitrile/Water, Dichloromethane/Water | Dissolves both organic substrate and inorganic salts. Water acts as the nucleophile. |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄) | Ensures conductivity of the solution. |

| Mode of Operation | Potentiostatic (Constant Potential) | Allows for selective oxidation of the iodide ion. mdpi.com |

Radical-Mediated Synthetic Transformations Leading to the Compound

Radical-mediated reactions provide a powerful platform for the synthesis and subsequent functionalization of this compound. These methods rely on the generation of highly reactive radical intermediates to forge new chemical bonds under mild conditions.

Design and Application of Radical Precursors (e.g., activated and unactivated iodides)

In the context of radical chemistry, this compound serves as an excellent radical precursor. The carbon-iodine (C-I) bond is relatively weak and can undergo homolytic cleavage upon activation to generate a carbon-centered radical. This activation can be achieved through various means, including the use of chemical radical initiators (e.g., AIBN, peroxides) or, more modernly, through photoredox catalysis. numberanalytics.com

The compound itself is an example of an "unactivated" iodide, as the iodine is bonded to a secondary sp³-hybridized carbon. These precursors are crucial in radical group transfer reactions, where the resulting β-hydroxy radical is a key intermediate for subsequent bond-forming events. nih.govacs.org The design of such precursors is straightforward, often involving the direct iodohydroxylation of the parent alkene, 4-methoxystyrene. nih.gov

Radical Group Transfer Methodologies for C-C Bond Formation

Radical group transfer is a sophisticated strategy for forming C-C bonds that utilizes iodohydrins like this compound as precursors. These processes typically involve the generation of a radical from the C-I bond, its addition to a tethered radical acceptor, and a subsequent fragmentation of the resulting intermediate to yield the final product. nih.govacs.org

A notable application involves the use of vinyl siloxanes, which can be prepared from the parent iodohydrin. In a photoredox-catalyzed process, the C-I bond is selectively reduced to generate a β-hydroxy radical. This radical then participates in a group transfer reaction, enabling the installation of alkene or alkyne functionalities onto sp³ carbon centers. This methodology showcases the utility of this compound as a building block for constructing more complex molecular architectures. nih.govacs.org

Photoredox Catalysis in Radical-Mediated Synthesis of this compound

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.govsigmaaldrich.com This technology is central to modern radical-mediated transformations involving this compound.

The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which becomes a potent single-electron reductant upon excitation with visible light. nih.gov This excited-state catalyst can then transfer an electron to the C-I bond of the iodohydrin precursor. This single-electron transfer (SET) process results in a radical anion, which rapidly fragments to release an iodide anion and the desired β-hydroxy carbon radical. This radical is then free to engage in subsequent C-C bond-forming reactions, such as the radical group transfer described previously. nih.govacs.org The mildness of photoredox catalysis ensures high functional group tolerance, allowing for the synthesis and manipulation of complex molecules. uni-freiburg.de

Table 2: Common Photocatalysts and Their Redox Potentials

| Photocatalyst | E₁/₂ [M*⁺/M] (V vs SCE) | E₁/₂ [M⁺/M] (V vs SCE) | Typical Application |

|---|---|---|---|

| [Ir(ppy)₃] | -1.73 | +0.77 | General photoredox reactions. |

| [Ir(dtbbpy)(ppy)₂]PF₆ | -1.51 | +0.66 | Used in radical group transfer from iodides. nih.govacs.org |

| [Ru(bpy)₃]Cl₂ | -1.33 | +1.29 | Early and widely used photoredox catalyst. nih.gov |

| 4CzIPN | -1.21 | +1.35 | Organic photocatalyst for various transformations. |

Data sourced from literature on photoredox catalysis.

Reaction Mechanisms and Pathways of 2 Iodo 1 4 Methoxyphenyl Ethan 1 Ol and Its Formation

Detailed Mechanistic Investigations of Iodohydrin Formation from Olefins

The synthesis of 2-Iodo-1-(4-methoxyphenyl)ethan-1-ol from 4-methoxystyrene (B147599) is a classic example of an electrophilic addition reaction to an alkene. fiveable.melibretexts.org The process, known as iodohydroxylation, involves the addition of the elements of hypoiodous acid (HOI) across the double bond. researchgate.netorganic-chemistry.org

Electrophilic and Nucleophilic Attack Pathways

The reaction commences with the electrophilic attack of an iodine species on the π-electrons of the alkene's double bond. libretexts.org Molecular iodine (I₂) itself is a weak electrophile but can be activated by various conditions or reagents. acsgcipr.orgmdpi.com Alternatively, sources of electrophilic iodine "I⁺" such as N-iodosuccinimide (NIS) can be employed. researchgate.net The π-bond of 4-methoxystyrene acts as a nucleophile, attacking the electrophilic iodine. leah4sci.com

This initial interaction leads to the formation of a key intermediate, a cyclic iodonium (B1229267) ion. fiveable.memasterorganicchemistry.comyoutube.com In this three-membered ring, the positive charge is shared between the two carbons of the original double bond and the iodine atom. masterorganicchemistry.com Due to the electron-donating nature of the para-methoxy group on the phenyl ring, the benzylic carbon can sustain a significant partial positive charge, imparting some carbocationic character to the intermediate.

Following the formation of the iodonium ion, a nucleophile attacks one of the carbons of the ring, causing the ring to open. In the synthesis of iodohydrins, water acts as the nucleophile. libretexts.org The attack occurs from the side opposite to the bulky iodonium ring, resulting in an anti-addition stereochemistry. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the nucleophilic attack is governed by Markovnikov's rule. researchgate.netleah4sci.com The water molecule will preferentially attack the more substituted carbon atom—the one better able to stabilize the positive charge. leah4sci.commasterorganicchemistry.com In the case of the iodonium ion from 4-methoxystyrene, this is the benzylic carbon, which is stabilized by the adjacent aromatic ring and its electron-donating methoxy (B1213986) group. Subsequent deprotonation of the resulting oxonium ion by a water molecule or another base yields the final product, this compound. leah4sci.com

Role of Intermediates in Iodohydroxylation Reactions

The central intermediate in the iodohydroxylation of 4-methoxystyrene is the cyclic iodonium ion. fiveable.memasterorganicchemistry.com This three-membered ring structure is crucial for explaining the observed stereochemistry of the reaction. chemistrysteps.com Because the incoming water nucleophile must attack from the backside (relative to the C-I bonds of the ring), the reaction exclusively produces the anti-addition product, where the iodo and hydroxyl groups are on opposite faces of the original double bond plane. masterorganicchemistry.com

The stability and structure of this intermediate dictate the reaction's regioselectivity. For an unsymmetrical alkene like 4-methoxystyrene, the two carbons in the iodonium ion are not equivalent. The benzylic carbon bears a greater degree of positive charge than the terminal carbon. This is because the positive charge at the benzylic position is stabilized by resonance with the electron-rich 4-methoxyphenyl (B3050149) group. Consequently, the nucleophilic attack by water occurs preferentially at this more electrophilic benzylic carbon, leading to the formation of this compound rather than the isomeric 1-Iodo-1-(4-methoxyphenyl)ethan-2-ol. leah4sci.com This outcome is consistent with Markovnikov's rule, which predicts that the nucleophile adds to the more substituted carbon. fiveable.me

| Intermediate | Key Features | Influence on Product |

| Cyclic Iodonium Ion | Three-membered ring with a positive charge on iodine. Uneven charge distribution on carbons. | Dictates anti-stereochemistry of the addition. |

| Benzylic Carbocation Character | Partial positive charge on the benzylic carbon is stabilized by the 4-methoxyphenyl group. | Governs Markovnikov regioselectivity, with the nucleophile (water) attacking the benzylic carbon. |

| Oxonium Ion | Formed after water attacks the iodonium ion. | A transient species that is quickly deprotonated to yield the neutral alcohol product. |

Mechanistic Aspects of Subsequent Transformations of this compound

The presence of two reactive functional groups—a secondary alcohol and an alkyl iodide—on adjacent carbons makes this compound a valuable precursor for further synthetic transformations.

Ring Opening Mechanisms and In Situ Product Formation

One of the most common and synthetically useful reactions of halohydrins is their conversion to epoxides. masterorganicchemistry.comwikipedia.org This transformation is typically achieved by treatment with a base. chemistrysteps.comchegg.com The mechanism is an intramolecular version of the Williamson ether synthesis. masterorganicchemistry.comyoutube.com

The process begins with the deprotonation of the hydroxyl group by the base (e.g., sodium hydroxide) to form a nucleophilic alkoxide. chegg.comyoutube.com This is followed by an intramolecular Sₙ2 reaction, where the newly formed alkoxide attacks the adjacent carbon atom bearing the iodine. chemistrysteps.comyoutube.com The iodide ion is a good leaving group, and its displacement by the neighboring alkoxide results in the formation of a three-membered cyclic ether, an epoxide (in this case, 2-(4-methoxyphenyl)oxirane). chegg.com For this intramolecular cyclization to occur efficiently, the molecule must adopt a conformation where the nucleophilic oxygen and the iodine leaving group are in an anti-periplanar arrangement, which facilitates the backside attack required for an Sₙ2 mechanism. chemistrysteps.comyoutube.com

Pathways Involving Halogen Migration or Elimination

Under acidic conditions, this compound can undergo elimination reactions, specifically dehydration. ucalgary.ca Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). ucalgary.ca Departure of the water molecule generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent 4-methoxyphenyl group. A base (such as the conjugate base of the acid or a solvent molecule) can then abstract a proton from the adjacent carbon, leading to the formation of an alkene. Given the stability of the benzylic carbocation, this elimination likely proceeds through an E1 mechanism. ucalgary.ca

Rearrangement reactions, such as hydride or alkyl shifts, are common for carbocation intermediates if a more stable carbocation can be formed. masterorganicchemistry.com However, in the case of the carbocation derived from this compound, the secondary benzylic position is already highly stabilized, making further rearrangement unlikely. Deiodination with concomitant rearrangement has been noted for some styrene-based iodohydrins under specific conditions, representing another potential reaction pathway. researchgate.net The stability of the conjugated system formed generally favors the elimination product. ucalgary.cayoutube.com

Elucidation of Complex Catalytic Cycles

While this compound is primarily recognized as a synthetic intermediate, the broader class of iodo-compounds and iodine itself are known to participate in various catalytic processes. wiley.comniscpr.res.inresearchgate.net Iodine can act as a Lewis acid catalyst for reactions like esterification and acetalization. niscpr.res.inresearchgate.net Hypervalent iodine compounds, which can be generated in situ, are powerful oxidants and are used in a wide range of catalytic transformations. wiley.com

Iodoarenes can be activated to form hypervalent iodine species like diaryliodonium salts, which are excellent arylating agents in metal-free catalytic cycles. nih.govbeilstein-journals.org Although specific catalytic cycles that directly involve this compound as a catalyst or a regenerating intermediate are not extensively documented, its structure suggests potential roles. For instance, it could conceivably be involved in cycles where the iodine atom facilitates an electrophilic activation step, or where the entire molecule acts as a precursor to a more complex catalytic species. Further research is required to fully elucidate the potential of this and similar iodohydrins within complex catalytic systems.

Analysis of Dual Catalytic Cycles (e.g., photoredox/nickel catalysis)

The synthesis of complex organic molecules has been significantly advanced by the development of dual catalytic systems, where two distinct catalytic cycles operate synergistically. nih.gov A prominent example is the combination of photoredox catalysis with nickel catalysis, which enables a variety of transformations under mild conditions. nih.govbeilstein-journals.org While a specific protocol for this compound using this method is not detailed in the provided literature, a plausible mechanistic pathway can be proposed based on established principles of 1,2-difunctionalization of alkenes.

In a hypothetical photoredox/nickel dual-catalyzed synthesis, the reaction would likely proceed through the following key steps:

Photo-excitation of the Photocatalyst: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state (PC*). nih.gov

Single Electron Transfer (SET): The excited photocatalyst can initiate the reaction through either an oxidative or reductive quenching cycle. beilstein-journals.org In a possible pathway, the excited photocatalyst could interact with an iodine source.

Nickel Catalytic Cycle: Concurrently, a nickel catalyst, likely in the Ni(0) or Ni(II) state, participates in its own cycle. A common pathway involves a Ni(0) species undergoing oxidative addition with a reagent. organic-chemistry.org

Radical Formation and Interception: The photoredox cycle generates a reactive radical intermediate. This radical is then intercepted by the nickel complex. For instance, a radical generated from an iodine source could add to a Ni(0) complex.

Alkene Insertion and Reductive Elimination: The substrate, 4-methoxystyrene, would coordinate to the nickel center. Subsequent migratory insertion of the alkene into a nickel-iodide bond would form an alkylnickel intermediate. This intermediate would then be trapped by a water molecule (or another oxygen nucleophile). The final step is a reductive elimination event, which releases the this compound product and regenerates a nickel species, allowing the catalytic cycle to continue. organic-chemistry.org The interaction between the two cycles is crucial; the photocatalyst often serves to regenerate the active state of the nickel catalyst through a final SET step. organic-chemistry.orgyoutube.com

This dual catalytic approach allows for the formation of challenging carbon-iodine and carbon-oxygen bonds under conditions that are often milder and more functional-group tolerant than traditional methods. nih.gov

| Component | Example | Function in Dual Catalytic Cycle |

| Photocatalyst | [Ru(bpy)₃]²⁺ or [Ir(ppy)₃] | Absorbs visible light and initiates single electron transfer (SET) events. nih.gov |

| Nickel Catalyst | NiBr₂·diglyme | Mediates the key bond-forming steps, including oxidative addition and reductive elimination. organic-chemistry.org |

| Substrate | 4-Methoxystyrene | The alkene that undergoes 1,2-difunctionalization. |

| Iodine Source | Molecular Iodine (I₂) or other electrophilic iodine reagent | Provides the iodine atom for the C-I bond formation. |

| Nucleophile | Water (H₂O) | Provides the hydroxyl group for the C-O bond formation. |

| Reductant/Sacrificial Donor | Amine (e.g., Triethylamine) | Often used in reductive quenching cycles to reduce the excited photocatalyst. organic-chemistry.org |

This interactive table summarizes the typical components involved in a hypothetical photoredox/nickel dual catalytic synthesis.

Redox Neutrality in Catalytic Processes

In the context of forming this compound from 4-methoxystyrene, a redox-neutral pathway would mean that the formal oxidation states of the atoms being functionalized in the alkene are balanced by the reagents. The addition of an iodo group (formally I⁺) and a hydroxyl group (formally OH⁻) across the double bond can be considered a balanced process.

The photocatalyst facilitates this by engaging in both oxidative and reductive events within the catalytic cycle. For example, in a reductive quenching cycle, the excited photocatalyst is first reduced by a sacrificial electron donor. youtube.com The resulting, more powerfully reducing, species then transfers an electron to a component of the nickel cycle to facilitate a key transformation. In an oxidative quenching cycle, the excited photocatalyst is first oxidized by an acceptor. nih.gov The oxidized photocatalyst can then accept an electron from another species in the reaction. In either scenario, the photocatalyst is returned to its ground state at the end of the cycle, ready to absorb another photon. This process of single-electron transfer allows the generation of reactive radical intermediates under mild conditions without the need for harsh, stoichiometric reagents. beilstein-journals.org

Stereochemical Control and Mechanistic Implications

The structure of this compound contains two adjacent chiral centers (at the carbon bearing the hydroxyl group and the carbon bearing the iodo group). Therefore, its synthesis can potentially yield up to four stereoisomers (two pairs of enantiomers). Controlling the stereochemical outcome is a critical aspect of its synthesis.

Diastereoselective Outcomes in Synthetic Routes

The relative configuration of the two stereocenters defines the diastereomers, commonly referred to as syn and anti. The diastereoselective outcome of a synthetic route is determined by the mechanism of the key bond-forming steps.

In the context of an iodohydrin formation from an alkene like 4-methoxystyrene, the reaction typically proceeds through an iodonium ion intermediate. The subsequent attack of the nucleophile (water) occurs from the face opposite to the bulky iodonium group (anti-addition). This mechanistic constraint generally leads to a high diastereoselectivity, favoring the anti diastereomer. The transition state of this nucleophilic attack dictates the final relative stereochemistry.

In more advanced catalytic methods, such as the proposed photoredox/nickel dual catalysis, the diastereoselectivity would be governed by the geometry of the reductive elimination step from the alkylnickel intermediate. The steric and electronic properties of the ligands on the nickel center can influence the conformational preferences of the intermediate, thereby controlling which diastereomer is formed preferentially.

| Stereoisomer Pair | Relative Configuration | Typical Formation Pathway |

| Anti Diastereomer | The hydroxyl and iodo groups are on opposite sides of the carbon-carbon bond. | Anti-addition of iodine and water across the alkene, often via an iodonium intermediate. |

| Syn Diastereomer | The hydroxyl and iodo groups are on the same side of the carbon-carbon bond. | May be formed through alternative mechanisms or under conditions that allow for bond rotation in key intermediates. |

This interactive table outlines the possible diastereomeric outcomes in the synthesis of this compound.

Influence of Chiral Catalysts or Auxiliaries

Achieving enantioselectivity—the preferential formation of one enantiomer over its mirror image—requires the use of a chiral influence. This can be a chiral catalyst, a chiral auxiliary attached to the substrate, or a biological catalyst like an enzyme.

Chiral Catalysts: A chiral catalyst creates an asymmetric environment, or "chiral pocket," around the reacting molecules. csic.es This forces the reaction to proceed through diastereomeric transition states, one of which is lower in energy, leading to the preferential formation of one enantiomeric product. csic.es In the synthesis of chiral iodohydrins, lactate-based chiral iodoarene catalysts have been developed for other types of enantioselective transformations. nih.gov Similarly, a chiral ligand coordinated to a nickel catalyst in a dual catalytic system could effectively control the stereochemistry of the product. beilstein-journals.org

Biocatalysis: Enzymes are highly effective chiral catalysts. For instance, the bioreduction of the precursor ketone, 2-chloro-1-(4-methoxyphenyl)ethanone, using yeasts like Rhodotorula glutinis, has been shown to produce the corresponding (R)-chlorohydrin with excellent yield and enantiomeric excess (>99%). nih.gov A similar enzymatic reduction of 2-iodo-1-(4-methoxyphenyl)ethanone could foreseeably provide enantiomerically pure this compound.

The choice of chiral catalyst or auxiliary is critical, as subtle changes in its structure can have a significant impact on the enantiomeric excess of the final product. csic.es

Theoretical and Computational Studies on 2 Iodo 1 4 Methoxyphenyl Ethan 1 Ol

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule, which in turn governs its reactivity and stability. These in silico analyses can predict various molecular properties before a compound is synthesized, helping to minimize waste and guide experimental design.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most capable of accepting electrons (acting as an electrophile). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For 2-Iodo-1-(4-methoxyphenyl)ethan-1-ol, the FMO analysis would be expected to reveal specific sites of reactivity. The HOMO is anticipated to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, due to the electron-donating nature of the methoxy (B1213986) group. This indicates that the aromatic ring is the primary site for electrophilic attack. Conversely, the LUMO is expected to be predominantly centered on the σ* (antibonding) orbital of the carbon-iodine bond. This localization makes the carbon atom attached to the iodine highly susceptible to nucleophilic attack, facilitating the displacement of the iodide ion, which is an excellent leaving group.

Table 1: Illustrative Frontier Molecular Orbital Properties for Aryl Iodohydrin Structures

This table presents typical calculated values for molecules with similar functional groups, as specific experimental or computational data for this compound is not available in the cited literature.

| Molecular Orbital | Expected Localization | Typical Energy Range (eV) | Implication for Reactivity |

| HOMO | 4-Methoxyphenyl ring | -6.5 to -5.5 | Nucleophilic character; site of electrophilic attack. |

| LUMO | C-I σ* antibonding orbital | -1.0 to 0.5 | Electrophilic character at carbon; site of nucleophilic attack. |

| HOMO-LUMO Gap | N/A | 5.0 to 6.0 | Indicates moderate chemical stability and reactivity. |

Transition State Computations for Reaction Pathways

A common and important reaction pathway for halohydrins is the intramolecular SN2 reaction under basic conditions to form an epoxide. baranlab.org In the case of this compound, treatment with a base would deprotonate the hydroxyl group to form an alkoxide. This alkoxide would then act as an intramolecular nucleophile, attacking the adjacent carbon and displacing the iodide ion to form 4-methoxystyrene (B147599) oxide.

Transition state (TS) computations are essential for understanding the kinetics of such reactions. By locating the transition state structure on the potential energy surface, the activation energy (ΔG‡) can be calculated. wayne.edu For this cyclization, the transition state would feature a partially formed C-O bond and a partially broken C-I bond, with the attacking oxygen, the two carbon atoms, and the leaving iodine adopting an anti-periplanar arrangement to allow for optimal orbital overlap. epa.gov Computational methods like DFT (e.g., B3LYP functional) can accurately model the geometry and energy of this transition state. wayne.edu The calculated activation barrier provides a quantitative measure of how fast the reaction is likely to proceed.

Table 2: Hypothetical Reaction Coordinate Data for Epoxide Formation

This table illustrates the type of data obtained from transition state computations for a typical iodohydrin cyclization.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | Alkoxide of this compound | 0.0 |

| Transition State | Structure with partial C-O and C-I bonds | +15 to +25 (ΔG‡) |

| Product | 4-Methoxystyrene oxide + Iodide ion | < 0 (Exergonic) |

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for understanding the behavior of reaction intermediates in solution, providing insights into solvation effects, conformational preferences, and dynamic behavior that are not captured by static quantum mechanical calculations. mdpi.com

For reactions involving this compound, MD simulations could be used to model key intermediates. For instance, in the epoxide formation reaction, the alkoxide intermediate's stability and reactivity are heavily influenced by its interaction with solvent molecules. An MD simulation could track the arrangement of the solvent shell around the alkoxide, revealing how solvent molecules form hydrogen bonds and stabilize the negative charge. This provides a dynamic picture of the pre-reaction environment, helping to explain how different solvents might affect the reaction rate and outcome. epa.gov Similarly, in acid-catalyzed reactions, MD could be used to study the structure and dynamics of the protonated oxonium ion intermediate and its interactions with the counter-ion and solvent.

Prediction of Stereochemical Outcomes and Diastereoselectivity

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter. Therefore, its formation and subsequent reactions can have significant stereochemical implications. Computational chemistry offers powerful methods for predicting the stereoselectivity of reactions. nih.gov This often involves calculating the energies of the diastereomeric transition states that lead to different stereoisomeric products. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies, as the pathway with the lower activation energy will be kinetically favored. nih.gov

The formation of the iodohydrin itself, typically from the reaction of 4-methoxystyrene with iodine in the presence of water, proceeds via a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by a water molecule occurs with anti-stereochemistry. researchgate.net Computational modeling can be used to determine the relative energies of the transition states for water attacking either of the two carbons in the iodonium ring. These calculations can predict both the regioselectivity (Markovnikov vs. anti-Markovnikov) and the resulting stereochemistry of the final product. Advanced techniques can generate reaction-specific transition state force fields (TSFFs) to rapidly screen different conditions or catalysts to optimize for a desired stereochemical outcome. nih.gov

Electronic Structure Analysis and Bonding Characteristics

A detailed analysis of the electronic structure provides deep insights into the bonding within this compound and explains its chemical properties. The bond between carbon and iodine is a key feature. Due to the relatively similar electronegativities of carbon and iodine, the C-I bond is less polar than C-Br or C-Cl bonds. However, it is highly polarizable and notably weak, with a bond dissociation energy significantly lower than C-H or C-C bonds. This weakness is a primary reason why iodide is an excellent leaving group in nucleophilic substitution reactions.

Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to quantify the electronic characteristics. NBO analysis examines the distribution of electrons in the molecule and the interactions between orbitals. For this iodohydrin, NBO analysis would likely reveal significant hyperconjugation, specifically the interaction between the lone pair orbitals of the hydroxyl oxygen and the antibonding σ* orbital of the C-I bond. This n -> σ* interaction weakens the C-I bond further and facilitates the intramolecular displacement to form an epoxide. Furthermore, the analysis would quantify the electron-donating effect of the para-methoxy group on the phenyl ring through resonance, which influences the reactivity of the entire molecule.

Transformations and Synthetic Utility of 2 Iodo 1 4 Methoxyphenyl Ethan 1 Ol in Organic Synthesis

Role as a Versatile Synthetic Intermediate

The synthetic utility of 2-Iodo-1-(4-methoxyphenyl)ethan-1-ol stems from the distinct reactivity of its two primary functional groups: the hydroxyl group and the carbon-iodine bond. The iodine atom serves as an excellent leaving group in nucleophilic substitution and elimination reactions, while the hydroxyl group can act as an internal nucleophile or be oxidized to a carbonyl group.

The key reactive sites of the molecule are:

The Carbon-Iodine (C-I) Bond: The primary iodide is susceptible to displacement by a wide range of nucleophiles. Most significantly, intramolecular attack by the adjacent alkoxide (formed by deprotonating the alcohol) leads to the formation of a highly useful epoxide ring.

The Hydroxyl (-OH) Group: The secondary benzylic alcohol can be oxidized to the corresponding ketone using various selective oxidizing agents. This transformation opens another pathway for derivatization.

The 1,2-Iodohydrin Moiety: The combined functionality allows for concerted or sequential reactions, such as the formation of epoxides or, through subsequent reactions, vicinal diols.

The presence of the 4-methoxyphenyl (B3050149) group influences the reactivity of the molecule, particularly at the benzylic position, and is a common structural motif in many biologically active compounds and natural products. This makes the title compound an attractive building block for medicinal and materials chemistry.

Conversion to Epoxides and Other Cyclic Ethers

One of the most important transformations of this compound is its conversion into the corresponding epoxide, 2-(4-methoxyphenyl)oxirane. This reaction proceeds via an intramolecular Williamson ether synthesis. The process involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then readily displaces the iodide on the adjacent carbon in an intramolecular SN2 reaction.

This cyclization is typically efficient and carried out under mild basic conditions. The choice of base and solvent is crucial to maximize the yield of the epoxide and minimize side reactions.

| Base | Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | Mild and commonly used conditions, effective for iodohydrins. |

| Sodium Hydroxide (B78521) (NaOH) | Methanol (MeOH) / Water (H₂O) | 0 °C to Room Temperature | A stronger base; cooling may be required to prevent side reactions. |

| Potassium tert-Butoxide (t-BuOK) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | A strong, non-nucleophilic base suitable for sensitive substrates. |

Beyond simple epoxides, iodine-mediated cyclization reactions can be employed on more complex substrates containing tethered nucleophiles and unsaturated bonds, demonstrating the broader utility of iodine in forming cyclic ether systems. scribd.com

Derivatization to Carbonyl Compounds or Vicinal Diols

Conversion to Carbonyl Compounds

This compound can be derivatized to the corresponding α-iodo ketone, 2-iodo-1-(4-methoxyphenyl)ethan-1-one , through the selective oxidation of its secondary alcohol. This transformation requires mild and chemoselective oxidizing agents to avoid unwanted reactions, such as elimination or further oxidation of the iodine atom. Several modern oxidation reagents are suitable for this purpose. nih.gov

| Reagent | Common Abbreviation | Typical Conditions |

|---|---|---|

| Dess-Martin Periodinane | DMP | CH₂Cl₂, Room Temperature |

| Pyridinium Chlorochromate | PCC | CH₂Cl₂, Room Temperature |

| Tetrapropylammonium Perruthenate (catalytic) with N-Methylmorpholine N-oxide (stoichiometric) | TPAP/NMO | CH₂Cl₂, Acetonitrile, Room Temperature |

The resulting α-iodo ketone is a valuable synthetic intermediate, enabling further functionalization through nucleophilic substitution of the iodide or reactions involving the enolate of the ketone.

Conversion to Vicinal Diols

The synthesis of the vicinal diol 1-(4-methoxyphenyl)ethane-1,2-diol from this compound is typically achieved in a two-step sequence. The first step is the base-mediated cyclization to the epoxide, 2-(4-methoxyphenyl)oxirane, as described in section 6.2. The second step involves the ring-opening of the epoxide through hydrolysis under either acidic or basic conditions to yield the diol.

Step 1: Iodohydrin → Epoxide (intramolecular SN2)

Step 2: Epoxide → Vicinal Diol (hydrolysis)

This two-step process is often preferable to a direct SN2 displacement of the iodide with a hydroxide source, as the intramolecular cyclization to the epoxide is kinetically favored and avoids competing elimination reactions. Vicinal diols are themselves crucial building blocks in the synthesis of many natural products and pharmaceuticals. nih.govresearchgate.net

Applications in the Synthesis of Complex Organic Molecules

The derivatives of this compound, particularly the epoxide 2-(4-methoxyphenyl)oxirane , are key building blocks for constructing more complex molecular architectures. Epoxides are highly sought-after intermediates due to the ring strain that allows them to be opened by a wide variety of nucleophiles (e.g., amines, alkoxides, organometallics), leading to the formation of new carbon-carbon and carbon-heteroatom bonds with well-defined stereochemistry.

For instance, structural motifs similar to 1-(4-methoxyphenyl)ethane-1,2-diol and its corresponding epoxide are found in several pharmacologically active molecules. The synthesis of the antihypertensive drug Nebivolol and the calcium channel blocker Diltiazem involves key intermediates that are chiral epoxides or vicinal diols. nih.govresearchgate.netnih.gov The 4-methoxyphenyl group is a common feature in these types of compounds. Therefore, this compound serves as a practical starting material for accessing these crucial intermediates.

Functional Group Tolerance in Subsequent Reactions

The synthetic utility of an intermediate is greatly enhanced by its compatibility with a range of other functional groups. The transformations of this compound generally proceed under conditions that tolerate many common functionalities.

Epoxidation: The base-mediated cyclization is highly chemoselective. The methoxy (B1213986) ether on the aromatic ring is stable under these conditions. However, base-sensitive groups such as esters, amides, or unprotected acidic protons would not be compatible without a suitable protection strategy. Research on related iodine-mediated cyclizations has shown tolerance for functional groups like chloro, cyano, and hydroxyl substituents. scribd.com

Oxidation to Ketone: The use of mild and neutral oxidation reagents like Dess-Martin periodinane (DMP) allows for the presence of a wide array of functional groups. Acid-sensitive groups like acetals or silyl (B83357) ethers are generally compatible with DMP.

Epoxide Ring-Opening: The subsequent reactions of the derived epoxide can be tailored based on the choice of nucleophile and catalyst (acidic or basic). The regioselectivity of the ring-opening is influenced by the electronic nature of the 4-methoxyphenyl substituent, which can direct nucleophilic attack to the benzylic position under acidic conditions.

Future Directions and Emerging Research Avenues for 2 Iodo 1 4 Methoxyphenyl Ethan 1 Ol

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is steering research towards the development of more sustainable methods for the synthesis of 2-Iodo-1-(4-methoxyphenyl)ethan-1-ol. Current efforts are centered on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

One promising approach is the use of environmentally benign iodinating agents and solvent systems. Research has shown the potential of reagent systems like 2-iodoxybenzoic acid (IBX)/I2 in water and I2O5/LiI in aqueous acetone (B3395972) for the iodofunctionalization of olefins. nih.gov Another green alternative involves the catalyst-free synthesis of vicinal iodohydrins using ammonium (B1175870) iodide (NH4I) and oxone in aqueous acetonitrile. rsc.org These methods offer the advantage of avoiding toxic heavy metals and volatile organic solvents.

Biocatalysis represents a frontier in the sustainable synthesis of chiral halohydrins. nih.gov Enzymes such as halohydrin dehalogenases (HHDHs) can catalyze the regioselective ring-opening of epoxides with nucleophiles, offering a potential route to enantiomerically pure this compound. researchgate.net Furthermore, the biocatalytic asymmetric reduction of the corresponding α-iodo ketone precursor using alcohol dehydrogenases or whole-cell systems, such as Saccharomyces uvarum, could provide a direct and highly enantioselective route to the desired chiral alcohol. researchgate.net The successful synthesis of the related compound (S)-1-(4-methoxyphenyl)ethanol using this yeast highlights the potential of this strategy. researchgate.net

Below is a table summarizing potential sustainable synthetic routes for this compound.

| Synthetic Approach | Reagents/Catalyst | Solvent | Advantages |

| Green Iodination | IBX/I2 | Water | Environmentally benign solvent, avoids toxic metals. |

| Green Iodination | I2O5/LiI | Water/Acetone | Utilizes an inorganic oxidant and a green solvent system. |

| Catalyst-Free Iodination | NH4I/Oxone | Acetonitrile/Water | Mild, catalyst-free conditions. |

| Biocatalysis | Halohydrin Dehalogenase | Aqueous Buffer | High regioselectivity and enantioselectivity. |

| Biocatalysis | Alcohol Dehydrogenase/Yeast | Aqueous Buffer | Direct asymmetric reduction of the corresponding ketone. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the selectivity (regio- and stereoselectivity) and efficiency of the synthesis of this compound.

Metal-Organic Frameworks (MOFs) are emerging as a versatile class of heterogeneous catalysts. Their high surface area, tunable porosity, and the potential for incorporating catalytically active metal centers make them promising candidates for halohydrin synthesis. Porphyrin-based MOFs, for instance, have shown catalytic activity in various oxidation and halogenation reactions, suggesting their potential applicability in the synthesis of iodohydrins from styrenes.

For the synthesis of enantiomerically pure this compound, the development of chiral catalysts is a key research area. Chiral aryl iodide catalysts have been successfully employed for the enantioselective synthesis of other chiral compounds, and this concept could be extended to the asymmetric iodohydroxylation of 4-methoxystyrene (B147599). Another promising strategy is the use of transition metal catalysts, such as iridium complexes, for the asymmetric hydrogenation of the corresponding α-iodo ketone, which can lead to high diastereo- and enantioselectivities.

The table below outlines some novel catalytic systems with potential for the synthesis of this compound.

| Catalytic System | Catalyst Type | Potential Application | Key Advantages |

| Metal-Organic Frameworks (MOFs) | Heterogeneous | Iodohydroxylation of 4-methoxystyrene | Recyclability, high stability, tunable catalytic sites. |

| Chiral Aryl Iodide Catalysts | Homogeneous | Enantioselective iodohydroxylation | Potential for high enantioselectivity. |

| Iridium Catalysis | Homogeneous | Asymmetric hydrogenation of α-iodo ketone | High diastereo- and enantioselectivity. |

| Halohydrin Dehalogenases | Biocatalyst | Regioselective ring-opening of 4-methoxystyrene oxide | High selectivity under mild conditions. |

Discovery of New Reactivity Modes and Synthetic Transformations

Beyond its role as a synthetic intermediate for epoxides, future research will likely uncover new reactivity modes and synthetic transformations for this compound. The presence of both a hydroxyl and an iodo group on adjacent carbons offers a rich platform for a variety of chemical manipulations.

One area of exploration could be the use of this compound in cross-coupling reactions. The carbon-iodine bond can participate in various palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This could lead to the synthesis of novel and complex molecular architectures.

Furthermore, the development of new reagents and reaction conditions could enable transformations that are currently not well-established for iodohydrins. For example, the use of iodonitrene chemistry could potentially lead to the synthesis of novel amino-iodohydrin derivatives. nih.gov The vicinal arrangement of the hydroxyl and iodo groups can also be exploited in rearrangement reactions to generate valuable carbocyclic or heterocyclic scaffolds.

The following table summarizes potential new synthetic transformations for this compound.

| Reaction Type | Potential Reagents/Catalysts | Product Class |

| Cross-Coupling Reactions | Palladium or Copper Catalysts | Substituted 1-(4-methoxyphenyl)ethan-1-ols |

| Amination Reactions | Iodonitrene Precursors | Vicinal Amino-iodohydrins |

| Rearrangement Reactions | Lewis or Brønsted Acids | Carbocyclic or Heterocyclic Compounds |

| Radical Cyclization | Radical Initiators | Cyclic Alcohols |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents. The synthesis of halohydrins, which can be exothermic, is particularly well-suited for flow chemistry, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation.

Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions for the synthesis of this compound. nih.gov High-throughput screening techniques can be employed to quickly evaluate a large number of catalysts, solvents, and other reaction parameters to identify the optimal conditions for a given transformation. synplechem.com The combination of flow chemistry and automated synthesis can enable the on-demand and scalable production of this compound with high purity and reproducibility.

The table below highlights the benefits of integrating modern synthesis technologies.

| Technology | Key Features | Advantages for this compound Synthesis |

| Flow Chemistry | Continuous processing, precise control of parameters. | Improved safety, higher yields, enhanced selectivity, seamless scalability. |

| Automated Synthesis | High-throughput screening, robotic handling. | Rapid optimization of reaction conditions, efficient catalyst screening. |

| Integrated Systems | Combination of flow chemistry and automation. | On-demand production, reproducible synthesis, reduced manual intervention. |

Q & A

Q. How is this compound characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical. The -NMR spectrum shows distinct signals for the methoxy group (~3.8 ppm), aromatic protons (6.8–7.3 ppm), and the ethanol backbone (4.2–4.5 ppm for CHI and 1.8–2.1 ppm for CH). -NMR confirms the iodinated carbon at ~20–25 ppm. High-resolution mass spectrometry (HRMS) validates molecular mass (±2 ppm error) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : The compound is light- and moisture-sensitive. Stability studies recommend storage in amber vials under inert gas (N or Ar) at −20°C. Degradation is monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect iodine loss or oxidation byproducts. Shelf life exceeds 6 months with proper handling .

Advanced Research Questions

Q. How does stereochemistry at the ethanol backbone influence reactivity in cross-coupling reactions?

- Methodology : Chiral centers impact reaction pathways. For example, (R)- and (S)-enantiomers exhibit differing catalytic activity in palladium-mediated couplings. Enantiomeric excess (ee) is quantified using chiral HPLC or polarimetry. Studies show that the (R)-configuration enhances oxidative addition rates by 30% compared to (S) in Buchwald-Hartwig aminations .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) simulates binding to targets like cytochrome P450, revealing hydrogen bonds between the hydroxyl group and active-site residues (e.g., Arg-375). MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. How can contradictory data on reaction yields from different iodination protocols be resolved?

- Methodology : Systematic analysis of variables (solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE) identifies critical factors. For instance, NIS in acetonitrile yields 82% product vs. 68% with ICl in DCM due to reduced side reactions. Confounding factors like trace metals (from catalysts) are mitigated via chelating agents (EDTA) .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., etherification or esterification)?

- Methodology : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride prior to iodination prevents unwanted substitutions. For esterification, Steglich conditions (DCC/DMAP) selectively target the hydroxyl group, achieving >90% conversion. Competitive pathways are minimized by kinetic control (low temperature, short reaction times) .

Methodological Notes

- Stereochemical Analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) for absolute configuration determination .

- Data Reproducibility : Validate synthetic protocols via round-robin testing across labs, emphasizing strict moisture control .

- Safety : Handle iodine-containing intermediates in fume hoods; monitor for thyroid-toxic vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.